5-Hydroxy Clethodim
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Overview
Description
5-Hydroxy Clethodim is a derivative of Clethodim, a selective cyclohexanedione herbicide. Clethodim is widely used in agriculture for the post-emergent control of annual and perennial grass weeds in various crops such as cotton, coffee, onions, carrots, and soybeans . The compound this compound is known for its role in the metabolic pathways of Clethodim, contributing to its herbicidal activity.
Preparation Methods
The synthesis of 5-Hydroxy Clethodim involves the condensation reaction of 5-[2-(ethylthio)propyl]-2-propionyl-3-hydroxy-2-cyclohexen-1-one with chloroallyloxyamine . This reaction is typically carried out in a microchannel reactor without the participation of a solvent, followed by extraction with petroleum ether to remove impurities . This method improves the reaction efficiency, reduces the generation of impurities, and enhances the stability of the product .
Chemical Reactions Analysis
5-Hydroxy Clethodim undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroallyloxy group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
5-Hydroxy Clethodim has several scientific research applications:
Mechanism of Action
5-Hydroxy Clethodim exerts its herbicidal effects by inhibiting acetyl coenzyme A carboxylase, an enzyme crucial for fatty acid biosynthesis in plants . This inhibition disrupts the production of essential fatty acids, leading to the death of grass weeds. The compound’s molecular targets include the active sites of acetyl coenzyme A carboxylase, and its pathways involve the disruption of lipid metabolism .
Comparison with Similar Compounds
5-Hydroxy Clethodim is unique compared to other similar compounds due to its specific metabolic pathway and herbicidal activity. Similar compounds include:
Clethodim Sulfoxide: A major metabolite of Clethodim, known for its herbicidal properties.
Clethodim Sulfone: Another metabolite with similar herbicidal activity.
Oxazole Sulfone: A degradation product of Clethodim with distinct chemical properties.
These compounds share similar herbicidal mechanisms but differ in their metabolic stability and environmental persistence .
Properties
CAS No. |
116007-18-2 |
---|---|
Molecular Formula |
C₁₇H₂₆ClNO₄S |
Molecular Weight |
375.91 |
Synonyms |
2-[1-[[(3-Chloro-2-propen-1-yl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3,5-dihydroxy-2-cyclohexen-1-one; _x000B_2-[1-[[(3-Chloro-2-propenyl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3,5-dihydroxy- 2-cyclohexen-1-one |
Origin of Product |
United States |
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